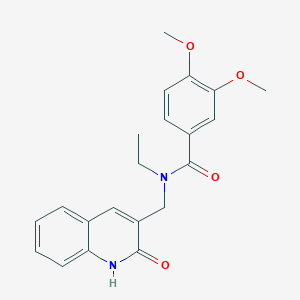
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, also known as N-PPB, is a compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is not fully understood, but it is thought to involve the modulation of ion channels in various biological systems. Specifically, N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to block the activity of TRPV1 channels, which are involved in the perception of pain and temperature. It has also been shown to modulate the activity of other ion channels, such as KATP channels in the heart.
Biochemical and Physiological Effects
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including:
1. Modulation of ion channel activity: As mentioned above, N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to modulate the activity of various ion channels in the body.
2. Inhibition of cancer cell growth: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
3. Vasodilation: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to have vasodilatory effects, which could have implications for the treatment of cardiovascular diseases such as hypertension.
实验室实验的优点和局限性
One advantage of using N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide in lab experiments is its ability to modulate the activity of ion channels, which can be useful for studying various biological processes. However, one limitation is that the exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, including:
1. Further studies on the mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide: Understanding the exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide could help researchers develop more targeted treatments for various diseases.
2. Development of new cancer treatments: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
3. Development of new treatments for neurological disorders: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Conclusion
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, or N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, is a compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. While the exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is not fully understood, there are many potential future directions for research on this compound, including the development of new cancer treatments and treatments for neurological disorders.
合成方法
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-isopropylpiperidine, followed by the addition of 3-oxo-3-(piperidin-1-yl)propylamine. The resulting compound is then purified using various techniques, such as column chromatography, to obtain the final product.
科学研究应用
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on various biological processes, making it a valuable tool for researchers in a range of fields. Some of the areas where N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been studied include:
1. Neuroscience: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
2. Cancer Research: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
3. Cardiovascular Research: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to have vasodilatory effects, which could have implications for the treatment of cardiovascular diseases such as hypertension.
属性
IUPAC Name |
4-(3-oxo-3-piperidin-1-ylpropyl)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14(2)18-23(21,22)16-9-6-15(7-10-16)8-11-17(20)19-12-4-3-5-13-19/h6-7,9-10,14,18H,3-5,8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGXCNQNMPCUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)




![N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710472.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)